molecular formula C12H17IN2O2S B14598713 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide CAS No. 59223-24-4

1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide

Cat. No.: B14598713
CAS No.: 59223-24-4
M. Wt: 380.25 g/mol
InChI Key: ZBKSDEGNNPXDKA-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2O2S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group and an indolium core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with a sulfamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The indolium core contributes to the compound’s stability and facilitates its interaction with biological molecules. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,3-Tetramethyl-5-sulfamoyl-3H-indol-1-ium iodide is unique due to the presence of both the sulfamoyl group and the indolium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

59223-24-4

Molecular Formula

C12H17IN2O2S

Molecular Weight

380.25 g/mol

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-sulfonamide;iodide

InChI

InChI=1S/C12H17N2O2S.HI/c1-8-12(2,3)10-7-9(17(13,15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3,(H2,13,15,16);1H/q+1;/p-1

InChI Key

ZBKSDEGNNPXDKA-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)N)C.[I-]

Origin of Product

United States

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